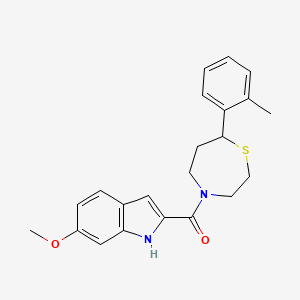

(6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-15-5-3-4-6-18(15)21-9-10-24(11-12-27-21)22(25)20-13-16-7-8-17(26-2)14-19(16)23-20/h3-8,13-14,21,23H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHCKNGXPHUAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Thiazepane Ring Formation: The thiazepane ring can be constructed through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

Methanone Group Attachment:

Industrial Production Methods

Industrial production of such complex molecules often involves multi-step synthesis with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol under mild conditions using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions are common on the indole ring, especially at the 3-position, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Secondary alcohols.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that indole derivatives, including the compound , exhibit significant anticancer activities. A study demonstrated that various indole derivatives could induce cell cycle arrest and inhibit cancer cell proliferation across several cancer types, including colon, lung, breast, and skin cancers. Specifically, certain analogues showed selective cytotoxicity against HCT-116 colon cancer cells with inhibitory concentrations (IC50) in the low micromolar range (7.1 to 11.9 μM) . These compounds were observed to alter the expression of tumor suppressor genes and oncogenes, suggesting a mechanism similar to established chemotherapeutics like doxorubicin and cisplatin .

Table 1: Summary of Anticancer Studies Involving Indole Derivatives

| Study Reference | Compound Tested | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Various Indoles | HCT-116 | 7.1 - 11.9 | Cell cycle arrest via DNA interaction | |

| 3-pyranyl Indoles | MCF-7 | Not specified | Induction of apoptosis |

One significant study highlighted the effectiveness of indole derivatives against MCF-7 breast cancer cell lines, showing promising results compared to standard treatments . This reinforces the potential of indole-based compounds as viable candidates for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or inhibitors, while the thiazepane ring can enhance binding through additional interactions. The methanone group can participate in hydrogen bonding or covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

- Structural Similarities: Shares the (7-(o-tolyl)-1,4-thiazepan-4-yl)methanone backbone.

- Key Differences : Replaces the 6-methoxyindole with a benzofuran group. Benzofuran lacks the indole’s NH group, reducing hydrogen-bonding capacity but increasing electron-rich aromaticity.

- Implications : The absence of the indolic NH may alter interactions with biological targets (e.g., receptors or enzymes). Benzofuran’s planar structure could enhance π-π stacking but reduce solubility compared to the indole derivative .

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine

- Structural Similarities : Contains a methoxy-substituted aromatic system (benzoxathiine) and sulfur heteroatoms.

- Key Differences : Features a 1,4-benzoxathiine ring (fused benzene and oxathiine) instead of a thiazepane. The thiophenyl substituent replaces the o-tolyl group.

- Implications : The benzoxathiine’s fused-ring system increases rigidity compared to the flexible thiazepane. The oxathiine’s oxygen and sulfur atoms may alter electronic properties and metabolic stability. Elemental analysis data (C: 70.26%, H: 4.79%) suggests comparable purity to the target compound .

(3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone

- Structural Similarities: Includes an o-tolyl-methanone group linked to a heterocycle (pyrrole).

- Key Differences : Pyrrole replaces indole, and the thiazepane ring is absent. The compound is a precursor in BODIPY fluorophore synthesis.

- Implications: The pyrrole’s smaller aromatic system may reduce steric bulk, enhancing reactivity in condensation reactions.

Thiadiazole- and Thiazolidinone-Based Methanones

- Structural Similarities: Methanone-linked heterocycles (e.g., thiadiazole) with antitumor activity.

- Key Differences: Thiadiazole/thiazolidinone cores replace indole and thiazepane. These systems exhibit pronounced electron-withdrawing effects due to sulfur and nitrogen atoms.

- Implications: The thiadiazole’s thioxo group may enhance binding to cysteine residues in enzymes, a feature absent in the target compound.

Pyrazolyl-o-Toluoyl Methanone Palladium Complex

- Structural Similarities: Contains an o-tolyl-methanone group coordinated to a palladium center.

- Key Differences : Metal coordination introduces a square-planar geometry, contrasting with the purely organic target compound.

- Implications: The methanone ligand’s electron-withdrawing effects (from the o-toluoyl group) weaken Pd–N bonds, highlighting the electronic influence of substituents. Such coordination chemistry is irrelevant to the target compound unless metalloenzyme interactions are considered .

Research Implications and Gaps

While structural analogs highlight the importance of heterocycle choice and substituent effects, direct comparative data (e.g., binding affinities, solubility, or metabolic stability) are lacking in the provided evidence. Future studies should focus on synthesizing derivatives with systematic substitutions and evaluating their biological and physicochemical properties.

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a synthetic derivative that combines an indole moiety with a thiazepane structure. This unique combination suggests potential biological activities that warrant investigation, particularly in pharmacological applications.

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 344.43 g/mol

- CAS Number : Not listed in the current databases.

The biological activity of this compound may be attributed to its interaction with various biological targets, including:

- Melatonin Receptors : Similar compounds have shown activity as melatonin receptor agonists or antagonists, influencing circadian rhythms and reproductive functions .

- Enzyme Inhibition : The thiazepane ring may contribute to the inhibition of specific enzymes involved in metabolic pathways, such as ribosyldihydronicotinamide dehydrogenase .

Biological Activity and Pharmacological Effects

Research indicates that compounds containing indole and thiazepane structures exhibit a range of biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives. For example, indole-based compounds have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as:

- PI3K/Akt/mTOR Pathway

- p53 Pathway

A study demonstrated that a related indole compound inhibited tumor growth in xenograft models by promoting apoptosis and reducing cell proliferation .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial properties. The presence of the thiazepane ring may enhance this activity, potentially through mechanisms such as:

- Disruption of bacterial cell membranes.

- Inhibition of bacterial enzyme systems.

In vitro studies have reported significant antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Research has indicated that compounds similar to this compound possess neuroprotective properties. These effects are often mediated through:

- Antioxidant activity.

- Modulation of neurotransmitter levels.

For instance, some indole derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Case Study on Anticancer Activity : A study involving a structurally similar compound demonstrated significant inhibition of breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism involved the induction of apoptosis via mitochondrial pathways .

- Case Study on Neuroprotection : A neuroprotection study showed that an indole derivative reduced neuronal cell death by 40% in models of oxidative stress induced by hydrogen peroxide, indicating its potential for treating conditions like Alzheimer's disease .

Data Tables

Q & A

Q. What are the key physicochemical properties influencing the experimental design for synthesizing and characterizing this compound?

The compound’s solubility, hydrogen-bonding capacity (2 donors, 3 acceptors), and topological polar surface area (62.3 Ų) dictate solvent selection for synthesis and purification. Its logP value (~1.1) suggests moderate hydrophobicity, requiring mixed aqueous-organic systems for chromatographic separation. NMR and mass spectrometry (e.g., EI-MS at 70 eV) are critical for structural validation, with attention to the methoxy-indole and thiazepane moieties’ stereoelectronic effects .

Q. How can researchers optimize synthetic routes for this compound, given its complex heterocyclic structure?

Key steps include:

- Alkylation of 6-methoxyindole precursors (analogous to 6-methoxygramine synthesis, requiring anhydrous conditions and < -20°C storage for intermediates) .

- Thiazepane ring formation via cyclization of o-tolyl-containing precursors, leveraging nucleophilic substitution at sulfur (similar to 1,4-thiazepan-4-yl methanone derivatives) .

- Coupling reactions (e.g., Friedel-Crafts acylation) to link indole and thiazepane moieties, monitored by TLC/HPLC to prevent over-acylation .

Advanced Research Questions

Q. What methodological frameworks are recommended to resolve contradictions in observed vs. predicted bioactivity data for this compound?

- Hypothesis refinement : Re-examine the compound’s interaction with biological targets (e.g., serotonin receptors) using in silico docking studies, accounting for methoxy and thiazepane conformers .

- Experimental validation : Compare kinetic solubility (via shake-flask method) against computational predictions to identify discrepancies in bioavailability assumptions .

- Data triangulation : Cross-reference spectral data (e.g., H NMR chemical shifts of indole protons) with structurally similar compounds like 5-methoxy-1H-indol-6-ol to validate electronic effects .

Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?

- Stress testing : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (UV-Vis) conditions. Monitor degradation via LC-MS, focusing on:

- Methoxy group demethylation (common in indole derivatives) .

- Thiazepane ring cleavage via nucleophilic attack at the sulfur atom .

Q. What advanced computational strategies are suitable for predicting binding affinities to neurological targets?

- Molecular dynamics (MD) simulations : Model the thiazepane ring’s flexibility and its impact on binding to G-protein-coupled receptors (GPCRs).

- Quantum mechanical (QM) calculations : Analyze charge distribution at the methoxy-indole carbonyl group to predict hydrogen-bonding interactions .

- Pharmacophore mapping : Overlay the compound’s structure with known GPCR ligands (e.g., tryptamine derivatives) to identify shared interaction motifs .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes) to identify bioavailability bottlenecks .

- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites, particularly oxidation products of the thiazepane ring .

- Theoretical reassessment : Re-evaluate target engagement hypotheses if the methoxy group’s electron-donating effects reduce binding affinity in vivo compared to in vitro assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.